![molecular formula C26H20BrN3 B1457596 7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine CAS No. 618900-48-4](/img/structure/B1457596.png)

7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine

Descripción general

Descripción

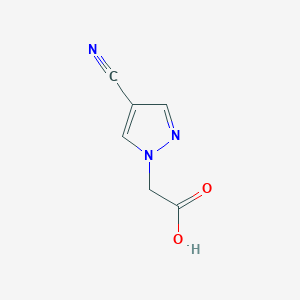

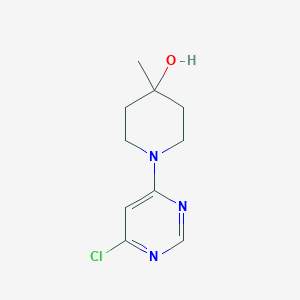

Imidazo[4,5-b]pyridines are a class of heterocyclic compounds that contain an imidazole ring fused with a pyridine ring . They are known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .

Synthesis Analysis

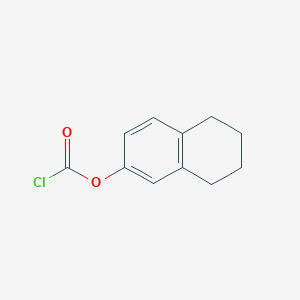

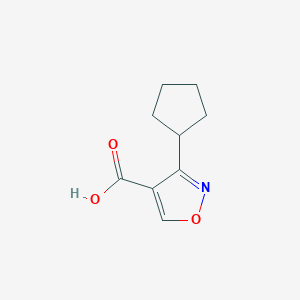

Imidazo[4,5-b]pyridines can be synthesized through various methods. One approach involves the annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives .Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridines consists of an imidazole ring fused with a pyridine ring . This structure is similar to benzene except that one of the carbon−hydrogen ring sets has been replaced by a nitrogen atom .Chemical Reactions Analysis

Imidazo[4,5-b]pyridines can undergo various chemical reactions. For instance, they can react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridines can vary depending on the specific compound. For example, 4-(Bromomethyl)pyridine hydrobromide has a molecular weight of 252.93 and a melting point of 189-192 °C (lit.) .Aplicaciones Científicas De Investigación

Central Nervous System (CNS) Agents

Imidazo[4,5-b]pyridines have been identified as GABA A receptor positive allosteric modulators , which means they can enhance the action of the neurotransmitter GABA. This action is crucial for developing sedatives, anxiolytics, and anticonvulsant medications. The structural similarity of imidazo[4,5-b]pyridines to purines suggests they could play a significant role in treating CNS disorders .

Proton Pump Inhibitors

The imidazo[4,5-b]pyridine derivatives have shown potential as proton pump inhibitors (PPIs) . PPIs are a group of drugs whose main action is a pronounced and long-lasting reduction of gastric acid production, making them useful for conditions like gastroesophageal reflux disease and peptic ulcers .

Aromatase Inhibitors

These compounds have also been explored as aromatase inhibitors . Aromatase is an enzyme that is involved in the synthesis of estrogen. Inhibitors of aromatase are considered to be important in the treatment of hormone-sensitive breast cancers .

Anti-inflammatory Agents

Imidazo[4,5-b]pyridines have been found to have anti-inflammatory properties , making them candidates for nonsteroidal anti-inflammatory drugs (NSAIDs). These agents can help manage inflammation and pain in various conditions .

Antimicrobial Agents

Recent studies have explored the antimicrobial properties of new imidazo[4,5-b]pyridine derivatives. These compounds have shown promise in combating microbial resistance, offering a new avenue for developing antibiotics .

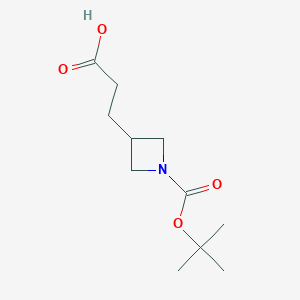

Synthetic Pathways for Drug Development

The versatility of imidazo[4,5-b]pyridine derivatives in synthetic chemistry is noteworthy. They serve as key intermediates in synthesizing various pharmacologically active molecules. The regioselective synthesis approach for these compounds has been reported to yield products with medium to excellent efficiency, which is crucial for drug development and medicinal chemistry .

Safety And Hazards

Propiedades

IUPAC Name |

7-(bromomethyl)-3-tritylimidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20BrN3/c27-18-20-16-17-28-25-24(20)29-19-30(25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-17,19H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUHGSWXTMYGDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C(C=CN=C54)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine](/img/structure/B1457527.png)

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1457529.png)

![1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B1457532.png)